molecular formula C13H24N2 B13269185 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

Cat. No.: B13269185
M. Wt: 208.34 g/mol
InChI Key: SKGZJAIOTTYHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane (CAS 1341456-21-0) is a high-value spiropiperidine-based building block in medicinal chemistry and pharmacological research . Its unique structure, featuring a spirocyclic system and a piperidine moiety, makes it a critical intermediate for designing novel therapeutic agents, particularly for disorders of the central nervous system . Researchers are exploring its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), positioning it as a candidate for developing treatments for neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and cognitive impairments . The compound's structural properties are of significant interest for creating molecules that can allosterically modulate specific receptor pathways in the brain, offering a potential avenue for new interventions in managing anxiety and depression . This product is provided for scientific research and development purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Appropriate safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

InChI

InChI=1S/C13H24N2/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13/h12,14H,1-11H2

InChI Key

SKGZJAIOTTYHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC23CCNCC3

Origin of Product

United States

Preparation Methods

Formation of the Spiro Ring System

The spiro ring system in azaspiro compounds can be formed through reactions involving cyclic amines and suitable electrophiles. For example, the reaction of a cyclic amine with a chloroacetyl chloride in the presence of a base can lead to the formation of a spirocyclic structure.

Functionalization with Piperidine

To introduce a piperidine moiety, one might use a Mannich-type reaction or reductive amination. These methods involve reacting an aldehyde or ketone with a piperidine derivative in the presence of a reducing agent or formaldehyde and an acid catalyst.

Analysis of Related Compounds

While specific data on 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane is limited, related compounds like indolyl azaspiroketal Mannich bases have shown promising biological activities, such as anti-mycobacterial properties. These compounds demonstrate the potential for azaspiro structures to be modified and functionalized for various applications.

Data Tables

Due to the lack of specific literature on the synthesis of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane, detailed data tables cannot be provided. However, the following table illustrates a general approach to synthesizing azaspiro compounds:

Step Reaction Conditions Yield Product
1 Formation of spiro ring Variable Azaspiro core
2 Mannich reaction Variable Piperidine-functionalized azaspiro compound

Extensive Research Discoveries

Research on azaspiro compounds has highlighted their versatility in organic synthesis and potential applications in pharmaceuticals. The ability to modify these structures with various functional groups, such as piperidine, opens up possibilities for designing compounds with specific biological activities.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Differences Reference
1-((4-Methylpiperazin-1-yl)methyl)-6-azaspiro[2.5]octane 4-Methylpiperazine methylene C₁₃H₂₅N₃ 223.36 Piperazine ring with N-methylation enhances solubility and hydrogen-bonding potential.
1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride Piperidine carbonyl C₁₃H₂₁ClN₂O 264.78 Carbonyl linker increases polarity; hydrochloride salt improves aqueous solubility.
6-Azaspiro[2.5]octane hydrochloride Parent scaffold (no substituent) C₇H₁₄ClN 147.65 Baseline compound for comparing substituent effects. Lower molecular weight.
1,1-Difluoro-6-azaspiro[2.5]octane 1,1-Difluorination C₇H₁₁F₂N 147.17 Fluorine atoms increase lipophilicity and metabolic stability. Boiling point: 172.6°C.
1-Oxa-6-azaspiro[2.5]octane derivatives Oxygen substitution (1-oxa) C₈H₁₃NO₂ 155.20 Oxygen atom alters electronic properties; melting point: 50–52°C.

Physicochemical Properties

Property 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane (Estimated) 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane HCl 6-Azaspiro[2.5]octane HCl 1,1-Difluoro-6-azaspiro[2.5]octane
Molecular Weight ~220–230 (estimated) 264.78 147.65 147.17
Boiling Point (°C) Not reported Not available Not available 172.6
Solubility Moderate (depends on substituent) High (due to HCl salt) Moderate (HCl salt) Low (fluorinated analog)
Hazard Profile Likely similar to piperidine derivatives H302, H315, H319 (irritant) H302 (toxic if ingested) No data available

Reactivity and Functional Group Impacts

  • Piperidinylmethyl vs.
  • Carbonyl Linkers : Compounds like 1-(piperidine-1-carbonyl)-6-azaspiro[2.5]octane may exhibit enhanced electrophilicity, making them reactive toward nucleophiles (e.g., in prodrug designs).
  • Fluorination : The 1,1-difluoro derivative shows increased thermal stability (boiling point ~172°C) and may resist oxidative metabolism.
  • Hydrochloride Salts : Salt forms (e.g., ) improve crystallinity and solubility but may introduce hygroscopicity.

Biological Activity

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane, also known as dihydrochloride salt, is a compound that has garnered attention for its potential biological activities, particularly as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor. This receptor plays a crucial role in glucose metabolism and insulin secretion, making the compound of interest for diabetes research.

The chemical formula of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane is C13H26Cl2N2C_{13}H_{26}Cl_{2}N_{2} with a molecular weight of 281.27 g/mol. It is characterized by its spirocyclic structure, which contributes to its unique biological activity.

PropertyValue
Chemical FormulaC13H26Cl2N2
Molecular Weight281.27 g/mol
IUPAC Name2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane; dihydrochloride
PubChem CID71757757

Recent studies indicate that 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane acts as an agonist of the GLP-1 receptor, which is pivotal in stimulating insulin release and regulating blood glucose levels. The activation of this receptor not only enhances insulin secretion but also delays gastric emptying, contributing to improved glycemic control in diabetic models .

Research Findings

A study published in October 2023 explored a series of 6-azaspiro[2.5]octane derivatives, including the compound , which were optimized to enhance their efficacy as GLP-1 receptor agonists. The findings suggested that these compounds could significantly lower plasma glucose levels and improve metabolic parameters in animal models .

Case Studies

  • Diabetes Model Study : In a murine model of diabetes, administration of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane resulted in a statistically significant reduction in fasting blood glucose levels compared to control groups. The compound demonstrated a dose-dependent response, indicating its potential for therapeutic applications in managing diabetes .
  • In Vitro Studies : In vitro assays showed that the compound effectively stimulated GLP-1 receptor activity, leading to increased intracellular cAMP levels and enhanced insulin secretion from pancreatic beta cells .

Safety and Toxicology

While the biological activity of this compound is promising, safety data remains limited. Preliminary assessments suggest moderate toxicity at high concentrations; however, further toxicological studies are necessary to establish safety profiles for clinical use.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. Key signals include sp³ carbons in the spirocyclic ring (δ 30–50 ppm) and piperidine methylene protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Determines absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₁₃H₂₂N₂O) and detects isotopic patterns .

How should researchers design initial biological screening assays to evaluate this compound’s potential as a enzyme modulator?

Q. Basic

  • Target Selection : Prioritize enzymes with known spirocyclic/polyamine interactions (e.g., kinases, GPCRs) .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity) at 1–100 μM concentrations.
    • Cellular Uptake : Radiolabeled compound tracking in HEK293 or CHO cells .
  • Controls : Include structurally similar analogs (e.g., 1-Ethynyl-6-azaspiro[2.5]octane) to assess specificity .

What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?

Q. Advanced

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites in hepatic microsomes .
  • Structural Analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate pharmacophores responsible for observed discrepancies .

How can computational modeling predict the compound’s interaction with biological targets, and what parameters should be prioritized?

Q. Advanced

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites (e.g., kinase ATP pockets). Focus on:
    • Hydrogen Bonding : Piperidine nitrogen interactions with catalytic residues.
    • Steric Fit : Spirocyclic ring accommodation in hydrophobic pockets .
  • MD Simulations : Prioritize ligand RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) over 100-ns trajectories .

What methodologies are recommended for optimizing regioselectivity in derivatization reactions of this compound?

Q. Advanced

  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitutions toward the spirocyclic ring .
  • Catalytic Systems : Pd/Cu-mediated cross-couplings (e.g., Suzuki-Miyaura) for arylations at the piperidine methyl position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sterically accessible sites .

How can researchers address solubility challenges in pharmacokinetic studies of this compound?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to improve aqueous solubility .
  • Co-Solvent Systems : Use cyclodextrin inclusion complexes or micellar formulations (e.g., Cremophor EL) for in vivo dosing .
  • LogP Optimization : Reduce hydrophobicity via fluorination or hydroxylation of the spirocyclic core .

What are the best practices for validating synthetic intermediates and avoiding isomeric byproducts?

Q. Basic

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 (hexane/isopropanol gradients) .
  • 2D NMR : NOESY or HSQC confirms spatial proximity of protons in complex intermediates .
  • Crystallization Screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate pure diastereomers .

How does the spirocyclic framework influence the compound’s metabolic stability compared to non-spirocyclic analogs?

Q. Advanced

  • Cytochrome P450 Profiling : Incubate with CYP3A4/2D6 isoforms; spirocyclic rigidity reduces oxidation rates versus flexible analogs .
  • Half-Life (t₁/₂) : Measure in hepatocytes (human/mouse). Typically, spirocycles exhibit t₁/₂ > 4 hours vs. <2 hours for linear analogs .
  • Metabolite ID : UPLC-QTOF identifies stable oxidation products (e.g., lactams from piperidine methyl groups) .

What criteria should guide the selection of this compound for in vivo efficacy studies in disease models?

Q. Advanced

  • ADME-Tox Profile : Ensure >50% oral bioavailability in rodents, IC₅₀ ≤ 1 μM in target assays, and LD₅₀ > 500 mg/kg .
  • Target Engagement : PET imaging with ¹⁸F-labeled analogs confirms brain penetration (if CNS targets are intended) .
  • Disease Relevance : Prioritize models with genetic or biomarker alignment (e.g., xenografts overexpressing target enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.